molecular formula C11H14ClNO5S B4237026 N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine

Cat. No.: B4237026
M. Wt: 307.75 g/mol
InChI Key: VCVOIRSFSDYFLR-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional substituents including a chloro and ethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine typically involves the reaction of 3-chloro-4-ethoxyaniline with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with N-methylglycine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and ethoxy substituents on the phenyl ring may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine
  • N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine
  • N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylalanine

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-3-18-10-5-4-8(6-9(10)12)19(16,17)13(2)7-11(14)15/h4-6H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOIRSFSDYFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
Reactant of Route 2
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
Reactant of Route 3
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
Reactant of Route 4
Reactant of Route 4
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
Reactant of Route 5
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
Reactant of Route 6
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine

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